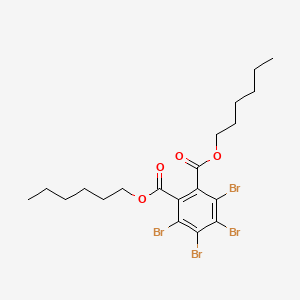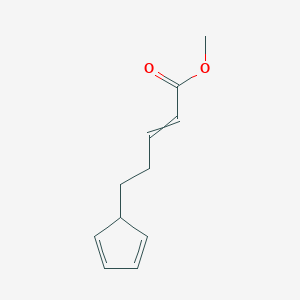
N,N-Dimethyl-N-nonylanilinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-nonylanilinium is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-nonylanilinium typically involves the alkylation of N,N-dimethylaniline with nonyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous acetone or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N-nonylanilinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dimethylaniline and nonylamine
Substitution: Various substituted quaternary ammonium salts
科学的研究の応用
N,N-Dimethyl-N-nonylanilinium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
作用機序
The mechanism by which N,N-Dimethyl-N-nonylanilinium exerts its effects is primarily through its surfactant properties. The compound can disrupt cell membranes by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.
類似化合物との比較
Similar Compounds
- N,N-Dimethylaniline
- N,N-Dimethyl-N-octylanilinium
- N,N-Dimethyl-N-decylanilinium
Uniqueness
N,N-Dimethyl-N-nonylanilinium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant compared to shorter or longer chain analogs.
特性
CAS番号 |
105375-33-5 |
|---|---|
分子式 |
C17H30N+ |
分子量 |
248.4 g/mol |
IUPAC名 |
dimethyl-nonyl-phenylazanium |
InChI |
InChI=1S/C17H30N/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3/q+1 |
InChIキー |
VTWXCFZSESACNA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[N+](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


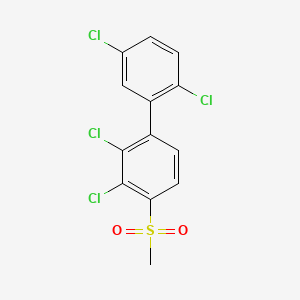
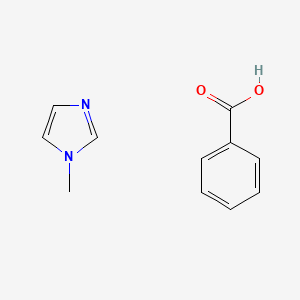

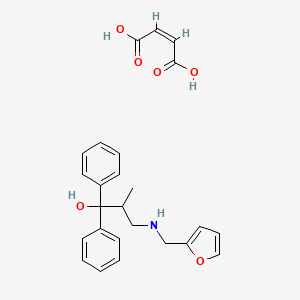
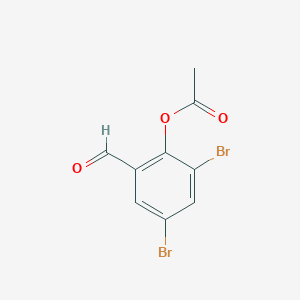
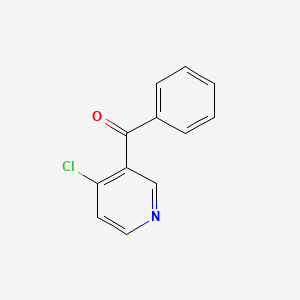
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
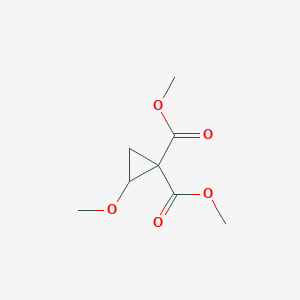

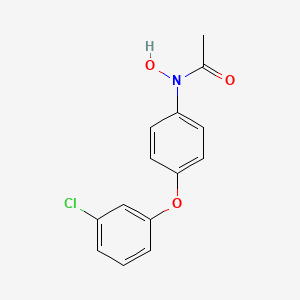

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
